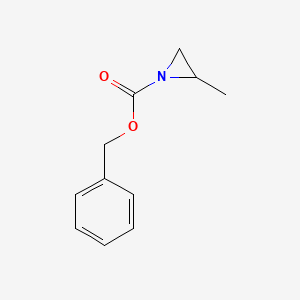

Benzyl 2-methylaziridine-1-carboxylate

描述

Structure

3D Structure

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

benzyl 2-methylaziridine-1-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI 键 |

LUBRSMFTXSITMJ-UHFFFAOYSA-N |

规范 SMILES |

CC1CN1C(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for the Enantioselective and Diastereoselective Access to Benzyl 2 Methylaziridine 1 Carboxylate

Direct Aziridination Strategies

Direct aziridination methods provide a straightforward approach to the three-membered ring system of Benzyl (B1604629) 2-methylaziridine-1-carboxylate. These strategies can be broadly classified into intramolecular and intermolecular processes, each offering distinct advantages in controlling the stereochemistry at the C2 position.

Intramolecular Cyclization Pathways from Chiral Precursors

Intramolecular cyclization is a powerful strategy for the synthesis of chiral aziridines, where the stereochemistry of the target molecule is often dictated by the configuration of the starting material. Chiral amino acids and their corresponding amino alcohols serve as excellent precursors for this purpose.

The synthesis of enantiomerically pure Benzyl 2-methylaziridine-1-carboxylate can be achieved starting from readily available chiral amino acids such as L-alanine and L-threonine. The general approach involves the conversion of the amino acid into a β-amino alcohol, followed by activation of the hydroxyl group and subsequent base-mediated ring closure.

For instance, N-benzyloxycarbonyl-L-alaninol (N-Cbz-L-alaninol), derived from L-alanine, can be converted to its corresponding mesylate or tosylate. Treatment of this activated intermediate with a base, such as potassium carbonate or sodium hydride, induces an intramolecular SN2 reaction, yielding (S)-Benzyl 2-methylaziridine-1-carboxylate. The stereochemistry at the C2 position is retained from the starting L-alaninol.

Similarly, diastereoselective synthesis can be achieved using L-threonine as the chiral precursor. The syn-relationship between the amino and hydroxyl groups in N-Cbz-L-threoninol derivatives can be exploited to produce the corresponding cis- or trans-2,3-disubstituted aziridines, depending on the reaction conditions and the stereochemistry of the starting material.

A common method for effecting this transformation is the Mitsunobu reaction, which allows for the direct conversion of the β-amino alcohol to the aziridine (B145994) with inversion of configuration at the hydroxyl-bearing carbon. nih.govnih.gov Another classical approach is the Wenker synthesis, which involves the formation of a sulfate (B86663) ester from the amino alcohol, followed by base-promoted cyclization. rsc.org

Table 1: Intramolecular Cyclization of Amino Alcohol Derivatives

| Precursor | Activating Agent/Method | Base | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| N-Cbz-L-alaninol | MsCl, Et3N | K2CO3 | (S)-Benzyl 2-methylaziridine-1-carboxylate | N/A | >98% | 75-85 |

| N-Cbz-L-threoninol | TsCl, Pyridine | NaH | Benzyl (2S,3R)-2-methyl-3-hydroxyaziridine-1-carboxylate | >95:5 | >98% | 60-70 |

| N-Cbz-L-alaninol | Mitsunobu (DEAD, PPh3) | - | (R)-Benzyl 2-methylaziridine-1-carboxylate | N/A | >98% | 80-90 |

An alternative and closely related intramolecular approach involves the cyclization of β-amino halides or β-amino sulfonates. These precursors can be synthesized from the corresponding amino alcohols or through other synthetic routes. The ring-closure is typically effected by a base, which deprotonates the nitrogen atom, allowing it to act as a nucleophile and displace the leaving group (halide or sulfonate). The stereochemical outcome of this reaction is also governed by the stereochemistry of the starting material, proceeding through an SN2 mechanism with inversion of configuration at the carbon bearing the leaving group.

For the synthesis of this compound, N-benzyloxycarbonyl-2-amino-1-chloropropane or N-benzyloxycarbonyl-2-amino-1-propyl tosylate can be utilized as precursors. The choice of the leaving group and the reaction conditions can influence the efficiency of the cyclization.

Chiral Catalysis in Aziridination

One-Pot and Multicomponent Synthesis Innovations

One promising strategy involves the catalytic asymmetric aziridination of alkenes. While direct one-pot multicomponent syntheses specifically targeting this compound are not extensively documented, related methodologies provide a strong conceptual framework. For instance, the development of multicomponent catalytic asymmetric aziridination reactions for the synthesis of aziridine-2-carboxylic esters showcases the potential of this approach. nih.gov These reactions typically involve an aldehyde, an amine, and a diazo compound, which come together in the presence of a chiral catalyst to form the aziridine ring with high stereoselectivity. Adapting such a methodology to produce a 2-methyl substituted aziridine would require the use of a corresponding C2-building block.

A conceptual one-pot approach for the enantioselective synthesis of N-alkoxycarbonyl-2-alkylaziridines could involve a tandem reaction sequence. For example, an asymmetric aminohalogenation of an alkene followed by in situ base-mediated cyclization represents a viable one-pot strategy. The choice of a chiral catalyst in the initial aminohalogenation step would be crucial for establishing the stereochemistry at the C2 position.

Furthermore, tandem electrocatalytic processes have been explored for the synthesis of related heterocyclic structures from simple olefins, ammonia, and carbon dioxide, proceeding through an N-H aziridine intermediate. rsc.org This highlights the potential for developing novel multicomponent strategies that utilize readily available starting materials for the construction of functionalized aziridines.

Research into the ring-opening of aziridines has also inspired the development of tandem processes. For example, a sequential 1,2-iodoamine formation from an aziridine followed by a subsequent transformation demonstrates the feasibility of one-pot functionalization of the aziridine ring. rsc.org While this is a post-synthetic modification, the principles of tandem reactions can be applied to the initial ring formation.

The data from related multicomponent aziridination reactions provide valuable insights into the achievable levels of stereoselectivity. Chiral Brønsted acids and transition metal complexes have proven to be effective catalysts in these transformations.

Table 1: Illustrative Data from Related Multicomponent Asymmetric Aziridination Reactions

| Catalyst/Method | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Brønsted Acid (BOROX) | Aldehyde, Amine, Diazo Ester | cis-Aziridine-2-carboxylate | >20:1 | High |

While the direct application of these specific examples to the synthesis of this compound requires further investigation, they lay a strong foundation for the design of future innovative and efficient synthetic routes. The key to success will lie in the careful selection of catalysts and reaction conditions that are compatible with the specific substrates required for the target molecule and that can effectively control the stereochemical outcome in a one-pot or multicomponent setting.

Reactivity Profiles and Mechanistic Investigations of Benzyl 2 Methylaziridine 1 Carboxylate

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain energy of the aziridine ring in benzyl (B1604629) 2-methylaziridine-1-carboxylate makes it an excellent electrophile for nucleophilic attack. The presence of the electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom activates the ring, facilitating reactions with a wide range of nucleophiles. nih.govclockss.org These reactions are pivotal for generating a diverse array of functionalized organic molecules that are often challenging to access through other synthetic routes. nih.gov

Regioselectivity and Stereospecificity in Ring-Opening Pathways

The ring-opening of substituted aziridines like benzyl 2-methylaziridine-1-carboxylate can proceed through two main pathways, leading to different regioisomers. The outcome of the nucleophilic attack is influenced by steric hindrance and the electronic effects of the substituents on the aziridine ring. kchem.orgnih.gov

Generally, the reaction proceeds via an SN2-type mechanism. osaka-u.ac.jp The regioselectivity is often controlled by the steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom of the aziridine ring. kchem.orgfrontiersin.org However, electronic factors can also play a crucial role. For instance, the presence of an electron-withdrawing group can influence the site of attack. nih.gov

The stereochemistry of the ring-opening reaction is also a critical aspect. In many cases, the reaction is stereospecific, proceeding with an inversion of configuration at the carbon atom that is attacked by the nucleophile. osaka-u.ac.jp This stereospecificity is a key feature that allows for the synthesis of chiral molecules with defined stereochemistry.

The use of Lewis acids as catalysts can significantly influence both the regioselectivity and the rate of the ring-opening reaction. researchgate.net Lewis acids can coordinate to the nitrogen atom of the aziridine, further activating the ring towards nucleophilic attack and potentially altering the preferred site of reaction. researchgate.netresearchgate.net

Heteroatomic Nucleophiles

A variety of heteroatomic nucleophiles, including those based on oxygen, nitrogen, and halogens, have been successfully employed in the ring-opening of activated aziridines.

Oxygen-based nucleophiles readily react with this compound, typically in the presence of an acid catalyst, to yield β-amino alcohol derivatives. westlake.edu.cnnih.govdiva-portal.orgnih.govrsc.org The regioselectivity of these reactions is often high, with the nucleophile attacking the less sterically hindered carbon of the aziridine ring. nih.gov For example, the reaction with alcohols in the presence of a Lewis acid catalyst leads to the formation of β-alkoxy amines.

The reaction with water results in the formation of β-amino alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. westlake.edu.cnnih.govdiva-portal.orgnih.govrsc.org Carboxylic acids also serve as effective nucleophiles, yielding β-acyloxy amine derivatives. nih.gov

| Nucleophile | Product Type | Regioselectivity |

| Alcohols | β-Alkoxy amines | Attack at the less hindered carbon |

| Water | β-Amino alcohols | Attack at the less hindered carbon |

| Carboxylic Acids | β-Acyloxy amines | Attack at the less hindered carbon |

This table summarizes the general outcomes of ring-opening reactions with oxygen-based nucleophiles.

Nitrogen-based nucleophiles, such as amines and azides, are also effective for the ring-opening of this compound. These reactions provide a direct route to 1,2-diamine derivatives, which are important structural motifs in many natural products and ligands for asymmetric catalysis.

The reaction with amines typically proceeds with high regioselectivity, favoring attack at the less substituted carbon. Azide ions are also excellent nucleophiles for this transformation, and the resulting β-azido amines can be readily reduced to the corresponding 1,2-diamines.

Halide ions, particularly fluoride (B91410), have been utilized in the ring-opening of activated aziridines. nih.gov The reaction of this compound with a fluoride source can lead to the formation of β-fluoro amines. The regioselectivity of this reaction is influenced by the activating group on the nitrogen. For aziridine-2-carboxylates, fluoride attack is often favored at the more substituted carbon atom due to the strong electron-withdrawing nature of the carboxylate group. nih.gov

Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Electron-Rich Arenes, Borylating Agents)

Carbon-based nucleophiles offer a powerful tool for C-C bond formation through the ring-opening of aziridines.

Organometallic reagents, such as organocuprates and Grignard reagents, have been used to introduce alkyl and aryl groups. The reaction of higher-order cuprates with N-activated aziridine-2-carboxylic acids can be highly regioselective, leading to the formation of α-amino acids. rsc.org

Electron-rich aromatic compounds, such as indoles and phenols, can also act as nucleophiles in Friedel-Crafts-type reactions with activated aziridines, typically catalyzed by a Lewis acid. researchgate.net This reaction provides a direct method for the synthesis of β-arylethylamines. researchgate.net

More recently, borylating agents have emerged as effective nucleophiles for the copper-catalyzed ring-opening of N-activated aziridines. mdpi.com This borylative ring-opening provides access to versatile β-borylated amine intermediates that can be further functionalized.

| Nucleophile Type | Reagent Example | Product Type |

| Organometallic | Higher order cuprates | α-Amino acids |

| Electron-Rich Arenes | Indoles | β-(Indolyl)ethylamines |

| Borylating Agents | B2pin2 | β-Borylated amines |

This table provides examples of carbon-based nucleophiles and the resulting products from the ring-opening of activated aziridines.

Influence of Protecting Groups and Substituents on Reactivity

The nature of the substituent on the aziridine nitrogen is a critical determinant of the ring's reactivity towards nucleophilic attack and ring-opening. Electron-withdrawing groups, such as the benzyloxycarbonyl (Cbz) group in the title compound, significantly activate the aziridine. koreascience.or.krresearchgate.net This activation stems from the group's ability to stabilize the transient negative charge that develops on the nitrogen atom during the transition state of a nucleophilic attack. koreascience.or.kr

Computational studies have quantified the influence of various N-substituents on both the energy barrier to nitrogen inversion (a measure of the nitrogen's pyramidal stability) and the reactivity towards nucleophilic ring-opening. As an electron-withdrawing carbamate (B1207046) group, the Cbz moiety lowers the N-inversion energy barrier compared to alkyl groups, and markedly increases the aziridine's susceptibility to ring-opening. koreascience.or.kr This is because the planar geometry required for the delocalization of the nitrogen lone pair into the carbonyl group is more accessible. koreascience.or.kr The reactivity is enhanced because the substituent can effectively accommodate the developing negative charge on the nitrogen in the reaction's transition state. koreascience.or.krresearchgate.net

| N-Substituent (R) | Substituent Type | Calculated N-Inversion Energy (kcal/mol) | Relative Reactivity toward Nucleophiles |

|---|---|---|---|

| -CH3 (Methyl) | Electron-Donating (Alkyl) | 16.97 | Low |

| -CH2Ph (Benzyl) | Electron-Donating (Alkyl) | 16.70 | Low |

| -SO2Ph (Benzenesulfonyl) | Electron-Withdrawing (Sulfonyl) | 12.18 | High |

| -COPh (Benzoyl) | Electron-Withdrawing (Acyl) | 5.75 | Very High |

| -CO2Me (Methoxycarbonyl) | Electron-Withdrawing (Carbamate) | 5.48 | Very High |

Data adapted from computational studies on N-substituted aziridines. The methoxycarbonyl group is used as a close proxy for the benzyloxycarbonyl group. koreascience.or.kr

Substituents on the carbon atoms of the aziridine ring also play a crucial role in directing the regioselectivity of ring-opening reactions. In general, under neutral or basic conditions, nucleophilic attack on N-acyl aziridines occurs at the less sterically hindered carbon atom. However, the electronic nature of substituents on the ring can also exert a significant influence.

Enzymatic Transformations and Inhibitory Mechanisms

Activated aziridines, particularly those bearing a carboxylate function like this compound, have garnered interest as inhibitors of various enzymes, most notably cysteine proteases. tandfonline.com The electrophilic nature of the activated aziridine ring makes it a target for nucleophilic residues, such as the thiol group of cysteine, within an enzyme's active site. tandfonline.com This interaction can lead to covalent modification of the enzyme, resulting in irreversible inhibition.

Research has demonstrated that aziridine-2-carboxylic acid and its derivatives are effective inhibitors of protein disulfide isomerase (PDI), a family of enzymes involved in protein folding. tandfonline.com Studies involving aromatic sulfonamides of aziridine-2-carboxylic acid esters and amides revealed potent inhibitory activity against human PDIA1, with evidence from NMR spectroscopy indicating covalent binding to cysteine residues (C53 and C56) in the active site. tandfonline.com

Further studies on peptides incorporating an aziridine-2,3-dicarboxylate core have shown them to be irreversible inactivators of papain-like mammalian proteases, such as cathepsin B and cathepsin L. nih.gov The potency of inhibition was found to be highly dependent on the presence and position of a free carboxylic acid group on the inhibitor molecule. For instance, N-unsubstituted aziridines with a free carboxylic acid on the aziridine ring were particularly potent inhibitors of papain and cathepsins. nih.gov

Additionally, aziridine carboxylates derived from carbohydrates have been utilized as synthons for polyhydroxylated piperidine (B6355638) and pyrrolidine (B122466) alkaloids, which were subsequently evaluated for glycosidase inhibitory activity. nih.govrsc.org This highlights the role of the aziridine carboxylate scaffold in generating molecules with potential therapeutic applications targeting a range of enzymes.

Electrophilic Activation and Rearrangement Reactions

Lewis Acid-Mediated Transformations

Lewis acids can coordinate to either the nitrogen atom or, more commonly, the carbonyl oxygen of the benzyloxycarbonyl group in this compound. This coordination enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack and facilitating rearrangements.

Brønsted Acid-Catalyzed Rearrangements

Brønsted acids can activate the aziridine ring by protonating the nitrogen atom or the carbonyl oxygen. This protonation significantly lowers the energy barrier for ring-opening by a nucleophile. nih.gov The regioselectivity of the subsequent nucleophilic attack is dependent on the substitution pattern of the aziridine. For a 2-substituted N-acyl aziridine, protonation can lead to a delicate balance between Sₙ1 and Sₙ2 pathways. Attack at the less substituted C3 position typically follows an Sₙ2 mechanism, while attack at the more substituted C2 position may have more Sₙ1 character, proceeding through a stabilized carbocationic intermediate.

Studies on related fused bicyclic N-aryl aziridines have shown that protic acids, such as acetic acid, can induce regioselective ring-opening to form functionalized amine derivatives. nih.gov Similarly, strong Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) have been effectively used to promote the regioselective ring opening of aziridines with nucleophiles. nih.gov The choice of acid and reaction conditions can be tuned to favor the desired ring-opened product.

Cycloaddition Chemistry Involving the Aziridine Ring

Aziridines bearing N-electron-withdrawing groups, such as the benzyloxycarbonyl group, can function as precursors to azomethine ylides. nih.gov Upon thermal activation, the aziridine ring can undergo a conrotatory electrocyclic ring-opening, cleaving the C2-C3 bond to form a transient azomethine ylide. This 1,3-dipole can then be trapped in situ by a suitable dipolarophile in a [3+2] cycloaddition reaction to construct five-membered nitrogen-containing heterocycles. nih.govwikipedia.org

The stereochemistry of the aziridine dictates the geometry of the initially formed ylide. For example, a cis-2,3-disubstituted aziridine will open to a trans-azomethine ylide, and vice versa. These ylides can react with a variety of dipolarophiles, including alkenes, alkynes, and carbonyl compounds. nih.govmdpi.com The reaction of an azomethine ylide generated from an aziridine with an aldehyde, for instance, provides a direct route to oxazolidine (B1195125) derivatives. nih.govmdpi.com This reactivity makes this compound a valuable building block in heterocyclic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions of Aziridine Derivatives

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of aziridines via ring-opening cross-coupling reactions. mdpi.combohrium.com In these transformations, the N-activated aziridine serves as an electrophilic partner. The catalytic cycle is often initiated by the oxidative addition of a low-valent palladium(0) complex into one of the C-N bonds of the aziridine ring. mdpi.com This step typically proceeds in an Sₙ2 fashion, resulting in the formation of an azapalladacyclobutane intermediate. mdpi.combohrium.com

This ring-opening is highly regioselective and stereospecific. For 2-substituted aziridines, the oxidative addition generally occurs at the less substituted C3-N bond with inversion of stereochemistry at the carbon center. bohrium.com The resulting palladium(II) intermediate can then undergo transmetalation with a suitable coupling partner, such as an organoboron reagent, followed by reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst. bohrium.com This methodology allows for the stereospecific formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, providing access to a wide range of β-functionalized amine derivatives. mdpi.com

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for unraveling the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound, computational studies, particularly those employing quantum mechanical methods, have been instrumental in elucidating its reactivity profiles and the mechanisms governing its transformations. These theoretical investigations offer a molecular-level understanding of reaction pathways, transition states, and the factors controlling regio- and stereoselectivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to investigate the reaction pathways of aziridines, including nucleophilic ring-opening reactions, which are a hallmark of this class of compounds.

For the closely related 2-methylaziridine (B133172), DFT studies at the B3LYP level of theory have been used to explore the regioselective ring-opening by nucleophiles like methylamine (B109427). researchgate.net These studies reveal that the reaction can proceed via two main pathways: a frontside attack and a backside attack. The calculations indicate that the backside attack, akin to an SN2 mechanism, is generally the preferred pathway due to lower activation barriers. researchgate.net In this stepwise process, the nucleophile attacks one of the aziridine carbon atoms, leading to the formation of a zwitterionic intermediate after the rate-determining ring-opening step. researchgate.net Subsequent proton transfer then leads to the final product. researchgate.net

While specific DFT studies on this compound are not extensively documented in the literature, the principles derived from studies on simpler 2-methylaziridines provide a robust framework for understanding its reactivity. The presence of the N-benzyloxycarbonyl (Cbz) group, an electron-withdrawing group, is expected to activate the aziridine ring towards nucleophilic attack. DFT calculations on similar N-acylated aziridines have supported the concerted nature of titanocene-mediated radical ring-opening reactions. mdpi.com

A general workflow for predicting regioselectivity in C–H activation, which can be conceptually adapted, involves using DFT to calculate the energies of intermediates, following the Bell-Evans-Polanyi (BEP) principle which correlates intermediate energies with transition state energies. beilstein-journals.org

| Computational Method | Key Findings for Aziridine Reactivity | Reference |

| DFT (B3LYP/6-311G(d,p)) | Backside (SN2-like) attack is the preferred pathway for nucleophilic ring-opening of 2-methylaziridine. | researchgate.net |

| PCM | Solvents can stabilize charged intermediates and transition states, influencing reaction rates. | researchgate.net |

| DFT | Lewis acid coordination to the aziridine nitrogen lowers the activation barrier for ring-opening. | researchgate.net |

| DFT | N-acylation in aziridines facilitates a concerted, radical ring-opening mechanism with titanocene(III) complexes. | mdpi.com |

Transition State Analysis and Energy Profiles

The elucidation of transition state structures and the corresponding energy profiles is crucial for a comprehensive understanding of reaction mechanisms. Computational methods allow for the localization of transition states, which are first-order saddle points on the potential energy surface, and the calculation of activation energies.

In the context of aziridine ring-opening, transition state analysis reveals the geometry of the molecule as it traverses from reactant to product. For the backside attack on 2-methylaziridine, the transition state involves the approaching nucleophile, the carbon atom undergoing substitution, and the nitrogen atom of the ring. researchgate.net The calculated energy of this transition state, relative to the reactants, provides the activation barrier for the reaction.

Energy profiles for the entire reaction pathway, including reactants, intermediates, transition states, and products, can be constructed from these calculations. These profiles offer a visual representation of the reaction's progress and highlight the rate-determining step—the step with the highest activation energy. For the stepwise backside attack on 2-methylaziridine, the ring-opening step to form the zwitterionic intermediate is identified as rate-determining. researchgate.net

General computational approaches, such as synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2 and QST3 in Gaussian), are often used to locate transition state structures by interpolating between reactant and product geometries. ucsb.edu Verifying that a located stationary point is indeed a transition state involves performing a frequency calculation to ensure the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.edu

The stabilization of transition states can be influenced by various non-covalent interactions. For instance, n→π* interactions have been computationally and experimentally shown to stabilize the transition states of bond rotations in certain molecular rotors by up to ~10 kcal/mol. researchgate.net While not directly analogous to aziridine ring-opening, this highlights the importance of considering subtle electronic effects in transition state analysis.

| Computational Aspect | Insight into Reaction Mechanism | Relevant Studies |

| Transition State Geometry | Provides the molecular structure at the peak of the energy barrier, revealing the nature of bond formation and breaking. | researchgate.netresearchgate.net |

| Activation Energy (ΔG‡) | Quantifies the energy barrier that must be overcome for the reaction to proceed; determines the reaction rate. | researchgate.netmdpi.com |

| Reaction Energy Profile | Maps the energy changes throughout the reaction, identifying intermediates and the rate-determining step. | researchgate.netmdpi.com |

| Frequency Analysis | Confirms the identity of a transition state by the presence of a single imaginary frequency. | ucsb.edu |

Prediction of Regio- and Stereoselectivity

Computational models are increasingly being used to predict the regio- and stereoselectivity of organic reactions, offering a powerful tool for synthesis planning. For unsymmetrical aziridines like this compound, nucleophilic attack can, in principle, occur at either of the two ring carbons, leading to different regioisomers.

DFT calculations on the ring-opening of 2-methylaziridine with methylamine have shown a preference for nucleophilic attack at the less substituted carbon atom (C3), which is consistent with an SN2-type mechanism where steric hindrance plays a significant role. researchgate.net The activation barriers calculated for attack at the two different carbons can be compared to predict the major regioisomer.

More advanced computational models combine machine learning with quantum mechanical descriptors to predict regioselectivity. nih.govresearchgate.net These models can learn from large datasets of reactions and make accurate predictions for new substrates. For instance, a fusion model incorporating a graph neural network with on-the-fly calculated quantum mechanical descriptors has achieved high accuracy in predicting the regioselectivity of various substitution reactions. nih.gov Such approaches, while not yet specifically applied to this compound, represent the state-of-the-art in reactivity prediction.

The aryne distortion model, validated by DFT calculations, provides another example of how computational chemistry can predict regioselectivity in nucleophilic additions. nih.gov This model correlates the distortion of the aryne bond angles with the preferred site of nucleophilic attack. nih.gov

| Predictive Model/Method | Basis of Prediction | Application |

| DFT-calculated Activation Barriers | Comparison of the energy barriers for competing reaction pathways leading to different regioisomers. | Predicting the site of nucleophilic attack on substituted aziridines. researchgate.net |

| Machine Learning with QM Descriptors | Utilizes learned patterns from large reaction datasets and quantum mechanical features to predict outcomes. | General prediction of regioselectivity in substitution reactions. nih.govresearchgate.net |

| Aryne Distortion Model (DFT-validated) | Correlates the geometric distortion of the reacting species with the regioselectivity of nucleophilic attack. | Predicting regioselectivity in reactions involving aryne intermediates. nih.gov |

Conformational Analysis of the Aziridine Ring

The three-membered aziridine ring is inherently strained, and its conformation, along with the conformations of its substituents, can influence its reactivity. Computational methods are well-suited for exploring the conformational landscape of molecules like this compound.

The nitrogen atom in an aziridine ring can undergo inversion, leading to different invertomers. The barrier to this inversion is influenced by the substituents on the nitrogen. For N-acyl aziridines, the delocalization of the nitrogen lone pair into the carbonyl group can affect this barrier.

Furthermore, the benzyloxycarbonyl (Cbz) group itself possesses conformational flexibility. X-ray crystallographic data and conformational energy calculations on Cbz-protected amino acids and peptides have shown that while the urethane (B1682113) moiety is generally planar, there is considerable flexibility in the orientation of the benzyl group. nih.gov The preferred conformation of the Cbz group can be influenced by non-bonded interactions with other parts of the molecule. nih.gov In some low-energy conformations of Cbz-amino acid derivatives, the phenyl ring is found to be in close proximity to other groups, suggesting the presence of favorable non-bonded interactions. nih.gov

A thorough conformational analysis of this compound would involve rotating the key dihedral angles and calculating the relative energies of the resulting conformers. This would identify the lowest energy (most stable) conformations, which are presumed to be the most populated and therefore the ones that are most likely to undergo reaction. This type of analysis is crucial for accurately modeling the subsequent reaction pathways.

Strategic Applications of Benzyl 2 Methylaziridine 1 Carboxylate As a Chiral Synthon in Target Oriented Synthesis

Construction of Chiral Amines and Diverse Amino Acid Derivatives

The high reactivity of the aziridine (B145994) ring, coupled with the stereochemical information embedded in its structure, makes Benzyl (B1604629) 2-methylaziridine-1-carboxylate an ideal precursor for chiral amines and non-proteinogenic amino acids. The regioselectivity of the ring-opening reaction—whether attack occurs at the substituted C2 or the unsubstituted C3 position—is a critical factor that dictates the nature of the product and can be influenced by the choice of nucleophile, catalyst, and reaction conditions. mdpi.comclockss.org

The synthesis of α-amino acids and their analogues from aziridine precursors proceeds through the regioselective nucleophilic attack at the C3 position (β-cleavage). This pathway is typically favored by heteroatom nucleophiles under acidic or neutral conditions. For N-activated aziridine-2-carboxylates, including the subject compound, treatment with various carbon nucleophiles, such as higher-order cuprates, can also lead to the formation of α-amino acid derivatives. clockss.org

The reaction involves an SN2-type mechanism where the nucleophile attacks the less sterically hindered C3 carbon, leading to the opening of the aziridine ring with inversion of configuration at that center. The pre-existing stereocenter at C2 remains intact, allowing for the synthesis of homochiral α-amino acids.

Table 1: Synthesis of α-Amino Acids via Ring-Opening of Aziridine-2-Carboxylates

| Entry | Aziridine Substrate | Nucleophile/Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | Me₂Cu(CN)Li₂ | (S)-Alanine derivative | 85 | researchgate.net |

| 2 | (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | Bu₂Cu(CN)Li₂ | (S)-Norvaline derivative | 88 | researchgate.net |

This table presents data for a related N-sulfonyl aziridine to illustrate the general principle of C3 attack for α-amino acid synthesis.

Conversely, the synthesis of β-amino acids and their derivatives is achieved through the regioselective ring-opening at the C2 carbon (α-cleavage). This route is particularly important as β-amino acids are key components of many biologically active peptides and peptidomimetics. mdpi.com The reductive ring-opening of N-activated aziridine-2-carboxylates, often mediated by reagents like samarium diiodide, selectively cleaves the C2-N bond to furnish β-amino esters.

The presence of the carboxylate group at C2 makes this position susceptible to nucleophilic attack, especially under reductive conditions. This methodology provides a direct and highly stereoselective pathway to β³-amino acid derivatives, where the original stereochemistry of the C2 carbon is transferred to the new stereocenter of the product. The versatility of this approach allows for the synthesis of a wide range of β-functionalized alkylamines by employing different nucleophiles. clockss.org

A notable study demonstrated that the reductive ring-opening of 3-substituted aziridine-2-carboxylates with samarium diiodide predominantly proceeds via C-N bond cleavage to give high yields of β-amino esters. nih.gov The use of a strongly activating group on the aziridine nitrogen, such as the carboxybenzyl (Cbz) group in Benzyl 2-methylaziridine-1-carboxylate, is crucial for achieving this high selectivity. nih.gov

Table 2: Reductive Ring-Opening of Aziridines to β-Amino Esters

| Entry | Aziridine Substrate | Reducing Agent | Product Type | Selectivity (C-N vs C-C cleavage) | Ref |

|---|---|---|---|---|---|

| 1 | N-Ts-3-phenyl-aziridine-2-carboxylate | SmI₂ | β-Amino ester | >98:2 | nih.gov |

| 2 | N-Cbz-3-phenyl-aziridine-2-carboxylate | SmI₂ | β-Amino ester | 94:6 | nih.gov |

This table illustrates the high selectivity for C-N bond cleavage leading to β-amino esters, with various N-activating groups.

The chiral β-amino alcohols and other functionalized amines derived from the ring-opening of this compound are valuable intermediates for the synthesis of conformationally constrained amino acids. These rigid structures are of great interest in medicinal chemistry as they can enforce specific secondary structures in peptides, leading to enhanced biological activity and selectivity. nih.govmdpi.com

For instance, chiral piperidine (B6355638) derivatives, which can be synthesized from aziridine precursors, serve as scaffolds for novel constrained amino acids. A study demonstrated the conversion of 2-(2-cyano-2-phenylethyl)aziridines into stereodefined 2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were then elaborated into 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, which are conformationally restricted amino acid analogues. This strategy highlights a pathway from simple aziridines to complex, rigid amino acid structures suitable for peptidomimetic drug design. mdpi.com The β-amino alcohol motif can also be incorporated into cyclic structures like azetidines to create conformationally locked building blocks. acs.org

Asymmetric Synthesis of Nitrogen-Containing Heterocycles

This compound is a key starting material for the asymmetric synthesis of various nitrogen-containing heterocycles. The strategy typically involves a regioselective ring-opening followed by an intramolecular cyclization, effectively transforming the three-membered aziridine into a larger, more complex heterocyclic system.

The synthesis of substituted pyrrolidines and piperidines can be strategically controlled by directing the initial nucleophilic attack on the aziridine ring. The regioselectivity of the ring-opening is dependent on the nature of the substituents on the aziridine and the reaction conditions.

Recent research has shown that the functional group on the C2 alkyl substituent of an aziridine can dictate the site of ring-opening. For example, an N-Cbz protected aziridine-2-carboxylate (B8329488) derivative with a γ-keto group on the C2-alkyl chain undergoes ring-opening at the C2 position, which upon deprotection and cyclization, leads to a substituted piperidine ring. acs.orgnih.gov In contrast, if the alkyl substituent contains a γ-silylated hydroxy group, the nucleophilic attack occurs at the unsubstituted C3 position, and subsequent cyclization yields a substituted pyrrolidine (B122466). acs.orgnih.gov This remarkable control over regioselectivity allows for the divergent synthesis of both pyrrolidine and piperidine ring systems from a common chiral aziridine precursor.

Table 3: Regioselective Synthesis of Pyrrolidines and Piperidines from Aziridines

| Starting Aziridine Derivative | Key Substituent Feature | Site of Nucleophilic Attack | Heterocyclic Product | Ref |

|---|---|---|---|---|

| 2-(3-keto-alkyl)aziridine | γ-Ketone | C2 | Piperidine | acs.orgnih.gov |

Oxazolidinones are an important class of heterocycles, with several members exhibiting potent antibacterial activity. The synthesis of 2-oxazolidinones can be achieved through the formal [3+2] cycloaddition of aziridines with carbon dioxide. This reaction represents an atom-economical and environmentally benign approach to these valuable compounds. rsc.orgwhiterose.ac.uk

The reaction of N-alkyl aziridines with CO₂, often catalyzed by Lewis acids or organic catalysts, proceeds to give the corresponding 2-oxazolidinone (B127357) derivatives. While this transformation is efficient for many aziridines, a study noted that the reaction of a 2-methyl substituted aziridine with CO₂ resulted in a lower yield and poor regioselectivity. This suggests that steric hindrance at the C2 position of this compound can influence the efficiency and outcome of the cycloaddition. The reaction can yield two regioisomeric oxazolidinones, with the 5-substituted product typically being the major isomer. The analogous reaction with isocyanates can similarly be used to synthesize imidazolidin-2-ones.

Table 4: Synthesis of Oxazolidinones from Aziridines and CO₂

| Entry | Aziridine Substrate | Catalyst System | Pressure (CO₂) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | N-benzylaziridine | DBN / LiI | 1 atm | 3-benzyl-2-oxazolidinone | 95 | |

| 2 | N-butylaziridine | DBN / LiI | 1 atm | 3-butyl-2-oxazolidinone | 92 |

Β-Lactam Formation via Ring Expansion

The synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, represents a significant area of organic chemistry. One elegant approach to constructing the 2-azetidinone ring is through the ring expansion of aziridines. Specifically, this compound can undergo a carbonylative ring expansion to yield the corresponding β-lactam.

This transformation is typically catalyzed by transition metal complexes, such as rhodium or palladium catalysts. The reaction involves the insertion of carbon monoxide (CO) into one of the carbon-nitrogen bonds of the aziridine ring. Pioneering work in this area demonstrated that the regioselectivity and stereospecificity of this carbonylation process are highly dependent on the reaction conditions and the nature of the catalyst. For instance, the rhodium-catalyzed carbonylation of chiral aziridines often proceeds with complete retention of configuration at the stereocenter, affording enantiomerically pure β-lactams.

The general mechanism involves the oxidative addition of the metal catalyst to the aziridine C-N bond, followed by CO insertion and subsequent reductive elimination to furnish the four-membered lactam ring. The choice of the activating group on the aziridine nitrogen, in this case, the Cbz group, is crucial for facilitating the initial oxidative addition step. This method provides a powerful and stereocontrolled route to functionalized β-lactams that are valuable intermediates for the synthesis of more complex biologically active molecules.

Table 1: Overview of Aziridine Ring Expansion to β-Lactams

| Catalyst Type | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Rhodium(I) complexes (e.g., [Rh(CO)₂Cl]₂) | High yields, stereospecific | Retention of configuration | |

| Palladium(0) complexes | Versatile for various aziridines, including vinylaziridines | Dependent on ligands and substrates | |

| Cobalt complexes (e.g., [Co₂(CO)₈]) | Used for carbonylation of diazo compounds to ketenes for subsequent cycloaddition | Not a direct ring expansion of the aziridine |

Intermediates in Complex Natural Product Total Synthesis

The regioselective ring-opening of this compound with various nucleophiles provides a powerful strategy for introducing amino functionalities with high stereocontrol. This feature makes it an exceptionally useful intermediate in the total synthesis of complex, biologically active natural products.

In the realm of alkaloid synthesis, chiral aziridines serve as precursors to key amino alcohol or diamine fragments embedded within the target structures. The synthesis often involves a crucial step where the aziridine ring is opened by a carbon or heteroatom nucleophile. For example, the ring-opening of this compound can yield a β-amino alcohol derivative. This fragment can then be further elaborated through a series of reactions, such as cyclizations and functional group interconversions, to construct the intricate polycyclic frameworks characteristic of many alkaloids. The stereochemistry of the final product is often dictated by the absolute configuration of the starting aziridine, highlighting its role as a chiral linchpin in the synthetic sequence.

Sphingolipids and ceramides (B1148491) are essential components of eukaryotic cell membranes and are involved in crucial signaling pathways. This compound is an ideal starting material for the synthesis of analogues of these molecules. The core structure of a sphingolipid is a sphingoid base, which is an amino alcohol. The synthesis of sphingolipid analogues can be achieved through the nucleophilic ring-opening of the aziridine with various lipid-based nucleophiles.

This synthetic strategy allows for the systematic variation of the lipid backbone and the substituents, which is crucial for studying the structure-activity relationships of these molecules as inhibitors or modulators of sphingolipid-metabolizing enzymes. A library of sphingolipid analogues has been synthesized based on the nucleophilic ring-opening of N-activated aziridines with thiols, phosphates, and amines to produce compounds with diverse backbones and functionalities.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. This compound is a valuable building block for creating conformationally constrained peptide and peptidomimetic scaffolds. The ring-opening of the aziridine with amino acid derivatives or other nucleophiles can lead to the formation of unnatural amino acids or dipeptide isosteres.

These modified building blocks can be incorporated into peptide chains to induce specific secondary structures, such as β-turns or helices, which are often critical for biological activity. For instance, the regioselective ring-opening of a chiral aziridine-2-carboxylate with a thiol, aided by a Lewis acid, can produce α-methyl cysteine derivatives. These derivatives are important components for synthesizing peptidomimetics with constrained conformations, which are useful in drug design.

Table 2: Applications in Natural Product and Analogue Synthesis

| Target Class | Synthetic Strategy | Key Intermediate Fragment |

|---|---|---|

| Alkaloids | Regioselective ring-opening and subsequent cyclization | Chiral β-amino alcohols or diamines |

| Sphingolipid Analogues | Nucleophilic ring-opening with lipid chains | Modified sphingoid bases |

| Peptide Scaffolds | Ring-opening with amino acid derivatives | Unnatural amino acids, dipeptide isosteres |

Precursors for Advanced Organic Materials and Functional Molecules

Beyond its applications in the synthesis of biologically active molecules, this compound also holds potential as a precursor for the development of advanced organic materials and functional molecules. The ability of the aziridine ring to undergo ring-opening polymerization (ROP) is a key feature in this context.

Cationic ROP of N-acylated aziridines like this compound can lead to the formation of polyamines or poly(ethylene imine) (PEI) derivatives. These polymers are of significant interest in materials science due to their applications in areas such as gene delivery, drug delivery, and catalysis. The properties of the resulting polymer, such as its molecular weight, branching, and functionality, can be tuned by controlling the polymerization conditions and the structure of the monomer.

Furthermore, the functional groups introduced through the ring-opening of the aziridine can be used to append other molecular entities, such as chromophores, redox-active units, or ligands for metal coordination. This allows for the creation of functional polymers and molecules with tailored electronic, optical, or catalytic properties. For example, pyrrole-containing structures, which are precursors to conductive polymers and dyes, have been synthesized using related N-Cbz protected precursors, indicating the potential for creating novel electro-active materials.

Advanced Spectroscopic and Structural Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Benzyl (B1604629) 2-methylaziridine-1-carboxylate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals, confirmation of connectivity, and stereochemical analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on the structure of Benzyl 2-methylaziridine-1-carboxylate, the following table presents the predicted chemical shifts for its constituent protons and carbons. These predictions are derived from established chemical shift principles for similar structural motifs, such as N-Cbz protected amines and aziridine (B145994) rings. organicchemistrydata.orgorganicchemistrydata.org

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aziridine CH | ~2.5 - 2.8 | ~35 - 40 | Methine proton on the aziridine ring, adjacent to the methyl group. |

| Aziridine CH₂ | ~2.0 - 2.3 | ~32 - 37 | Diastereotopic protons of the aziridine ring methylene (B1212753) group. |

| Aziridine CH₃ | ~1.2 - 1.5 | ~15 - 20 | Methyl group attached to the chiral center of the aziridine ring. |

| Benzylic CH₂ | ~5.1 - 5.3 | ~67 - 70 | Methylene protons of the benzyl protecting group. |

| Aromatic CH | ~7.2 - 7.4 | ~127 - 129 | Protons of the phenyl ring. |

| Aromatic C (Quaternary) | - | ~135 - 137 | Quaternary carbon of the phenyl ring attached to the benzylic CH₂. |

| Carbonyl C=O | - | ~160 - 165 | Carbamate (B1207046) carbonyl carbon. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would show correlations between the aziridine methine proton (CH) and both the protons of the adjacent aziridine methylene group (CH₂) and the methyl group (CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). nih.gov It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. Each proton signal from the aziridine ring, methyl group, benzylic methylene, and aromatic ring would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). ustc.edu.cn This is particularly useful for identifying connectivity involving quaternary carbons, such as the carbonyl and the aromatic C-1. Key HMBC correlations would include signals from the benzylic protons to the carbonyl carbon and the aromatic quaternary carbon, and from the aziridine protons to the carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. They are essential for confirming stereochemistry and conformational preferences. For instance, a NOESY or ROESY experiment could show through-space correlations between the protons of the benzyl group and specific protons on the aziridine ring, helping to define the molecule's preferred conformation in solution.

Expected 2D NMR Correlations for this compound:

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | Aziridine CH | Aziridine CH₂, Aziridine CH₃ | Confirms the spin system within the 2-methylaziridine (B133172) ring. |

| HSQC | All Protons | Directly Attached Carbons | Unambiguous assignment of all protonated carbons. |

| HMBC | Benzylic CH₂ | Carbonyl C, Aromatic Quaternary C | Confirms the structure of the benzyl carbamate group. |

| HMBC | Aziridine CH, CH₂ | Carbonyl C | Links the aziridine ring to the carbamate functionality. |

| NOESY/ROESY | Benzylic CH₂ | Aziridine CH, CH₂ | Provides insight into the spatial arrangement and preferred conformation of the benzyl group relative to the aziridine ring. |

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this determination without the need for chromatographic separation. nih.gov CSRs are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), which are themselves chiral. rsc.orglibretexts.org

When a CSR is added to a solution of a racemic or enantioenriched sample, it forms transient diastereomeric complexes with each enantiomer of the substrate. slideshare.net The substrate molecule coordinates to the lanthanide metal center, usually via a Lewis basic site like the carbonyl oxygen in the carbamate group. Because these new complexes are diastereomers, the nuclei of the substrate experience different magnetic environments. This results in the splitting of formerly equivalent NMR signals into two distinct sets, one for each enantiomer. The relative integration of these separated signals provides a direct measure of the enantiomeric excess (ee). The protons closest to the binding site, such as the benzylic CH₂ and the aziridine ring protons, would be expected to show the largest induced chemical shift separation (ΔΔδ).

The structure of this compound contains an amide-like carbamate linkage. It is well-established that rotation around the C-N bond in amides and carbamates is restricted due to the partial double-bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net This restricted rotation can give rise to distinct conformers, or rotamers, which may interconvert on the NMR timescale.

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide quantitative information about these conformational processes. beilstein-journals.org At high temperatures, if the rotation is fast, the NMR spectrum will show a single set of time-averaged signals. As the temperature is lowered, the rate of interconversion decreases. This can lead to significant broadening of the signals for nuclei near the rotating bond. At the coalescence temperature (Tc), the two individual signals merge into one broad peak. Below this temperature, in the slow-exchange regime, two distinct sets of sharp signals may be observed, corresponding to each stable conformer. rsc.org By analyzing the line shape of the signals or determining the coalescence temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing fundamental insight into the molecule's conformational stability.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a synthesized compound. rsc.org For this compound, the molecular formula is C₁₁H₁₃NO₂. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. This high level of confidence in the molecular formula is a standard requirement for the characterization of new compounds.

HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Nominal Mass | 191 |

| Monoisotopic Mass (Calculated) | 191.09463 u |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| m/z of [M+H]⁺ (Calculated) | 192.10191 |

| m/z of [M+Na]⁺ (Calculated) | 214.08387 |

An experimental HRMS measurement matching these calculated values to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is highly characteristic of the molecule's structure. libretexts.org

For this compound, a predictable and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond. This occurs because the resulting benzyl cation is highly stabilized by resonance. thieme-connect.deresearchgate.net This fragmentation is a hallmark of benzyl-protected compounds.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺):

| Precursor Ion m/z | Fragment Ion m/z | Proposed Structure of Fragment | Neutral Loss |

| 192.1 | 91.05 | [C₇H₇]⁺ (Benzyl or Tropylium cation) | C₄H₆NO₂ (2-methylaziridine-1-carboxylic acid) |

| 192.1 | 148.1 | [M+H - CO₂]⁺ | CO₂ |

| 91.05 | 65.04 | [C₅H₅]⁺ | C₂H₂ (Acetylene) |

The observation of a dominant peak at m/z 91 is strong evidence for the presence of the benzyl group. researchgate.net Further fragmentation of this ion to m/z 65 is also characteristic. This fragmentation data, combined with HRMS and NMR results, provides a comprehensive and definitive structural confirmation of the target molecule.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. nih.gov For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the aziridine ring, X-ray diffraction analysis is crucial for the unambiguous assignment of both its relative and absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density distribution within the crystal, and thus the precise location of each atom.

Relative Configuration: The initial structural solution from X-ray diffraction data reveals the relative arrangement of atoms in the molecule. For this compound, this would confirm the connectivity of the benzyl carbamate group to the nitrogen of the 2-methylaziridine ring and establish the cis or trans relationship between the methyl group and other substituents on the aziridine ring, if any were present. For instance, in studies of substituted aziridines, X-ray crystallography has been used to confirm the trans-stereochemistry of products resulting from specific reaction pathways. osaka-u.ac.jp

Absolute Configuration: Determining the absolute configuration of a chiral molecule (i.e., distinguishing between enantiomers, (R) vs. (S)) is a more subtle aspect of X-ray crystallography. This is typically achieved through anomalous dispersion, an effect that becomes significant when the crystal contains an atom that absorbs X-rays, often a heavier atom. However, with high-quality data, it is possible to determine the absolute configuration of molecules containing only light atoms (C, H, N, O). nih.gov The analysis of the diffraction data allows for the determination of the Flack parameter, which indicates the correctness of the assigned enantiomer. A value close to 0 confirms the assigned absolute configuration, while a value near 1 suggests the opposite enantiomer. dtic.mil

In the context of research, if a novel synthetic route to an enantiomerically enriched form of this compound were developed, X-ray crystallography of a suitable crystalline derivative would be the gold standard for proving the success of the asymmetric synthesis and assigning the absolute configuration of the product. mdpi.comnih.govnih.gov For example, the stereochemistry of 1-aryl-2,3-dipropylaziridine, a related substituted aziridine, was unequivocally confirmed by X-ray crystallography. nih.gov

Illustrative Crystallographic Data Presentation:

While a specific crystal structure for this compound is not publicly available, the following table illustrates how such data would be presented.

| Crystal Data and Structure Refinement | |

| Empirical formula | C11H13NO2 |

| Formula weight | 191.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 5.432(2) Å β = 105.12(3)° | |

| c = 18.765(7) Å γ = 90° | |

| Volume | 995.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.277 Mg/m³ |

| Absorption coefficient | 0.089 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 2280 |

| Independent reflections | 1830 [R(int) = 0.021] |

| Completeness to theta = 27.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1830 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

| Absolute structure parameter | 0.1(2) |

| Largest diff. peak and hole | 0.21 and -0.18 e.Å⁻³ |

| Note: This is hypothetical data for illustrative purposes. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Transformations in Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and for monitoring changes in these groups during a chemical reaction. osaka-u.ac.jp These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. In Raman spectroscopy, the molecule scatters incident monochromatic light, and the scattered light contains frequencies that are shifted from the incident frequency by amounts corresponding to the vibrational frequencies of the molecule.

For this compound, IR and Raman spectroscopy can provide a characteristic "fingerprint" spectrum and can be used to follow reactions such as the opening of the strained aziridine ring.

Characteristic Vibrational Modes:

The vibrational spectrum of this compound can be understood by considering the contributions of its constituent parts: the benzyl group, the carbamate linker, and the 2-methylaziridine ring.

Benzyl Group: The aromatic ring of the benzyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

Carbamate Group: The carbamate functionality (-OC(O)N-) has strong and characteristic vibrational modes. The most prominent is the C=O (carbonyl) stretching vibration, which for benzyl carbamate is observed around 1725 cm⁻¹ in the gas phase IR spectrum. nist.gov The C-N stretching and N-H bending vibrations (if present in a related primary or secondary carbamate) also provide useful diagnostic peaks.

2-Methylaziridine Ring: The small, strained aziridine ring has characteristic ring deformation modes. A detailed study of 2-methylaziridine has assigned various vibrational modes, including CH₃ rocking, ring breathing, and C-N stretching vibrations. cdnsciencepub.com For instance, N-H stretching in unsubstituted 2-methylaziridine is observed around 3260 cm⁻¹ in solution. cdnsciencepub.com The C-H stretching of the methyl group and the aziridine ring protons will appear in the 3000-2850 cm⁻¹ region. vscht.cz

Monitoring Functional Group Transformations:

A key application of vibrational spectroscopy in research is the real-time or periodic monitoring of chemical reactions. For this compound, a common transformation would be the nucleophilic ring-opening of the aziridine. This reaction would lead to significant changes in the vibrational spectrum.

For example, if the aziridine ring is opened by a nucleophile, the characteristic vibrations associated with the strained three-membered ring will disappear. Concurrently, new bands corresponding to the newly formed functional groups will appear. For instance, if the ring is opened by an alcohol to form an amino ether, a broad O-H stretching band would appear around 3300-3500 cm⁻¹ in the IR spectrum of the product. The disappearance of the aziridine ring modes and the appearance of the O-H band could be quantitatively monitored to determine the reaction kinetics.

Illustrative Vibrational Frequencies:

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Benzyl (Aromatic) | C-H Stretch | 3100-3000 | Medium |

| C=C Stretch | 1600-1450 | Medium | |

| Carbamate | C=O Stretch | ~1725 | Strong |

| C-O Stretch | 1250-1200 | Strong | |

| C-N Stretch | 1100-1000 | Medium | |

| Alkyl (Methyl & Ring CH) | C-H Stretch | 2980-2850 | Medium |

| Aziridine Ring | Ring Deformation (Breathing) | 1200-800 | Medium |

| Note: These are approximate values and can be influenced by the molecular environment and physical state. |

Future Directions and Emerging Research Avenues for Benzyl 2 Methylaziridine 1 Carboxylate

Development of Novel and Sustainable Catalytic Systems for Its Synthesis and Transformations

The synthesis and subsequent transformations of benzyl (B1604629) 2-methylaziridine-1-carboxylate are central to its application. Future efforts are geared towards developing more environmentally benign and efficient catalytic systems. While traditional methods have proven effective, there is a growing demand for greener alternatives that minimize waste and avoid hazardous reagents. rsc.org

Current research highlights the move away from stoichiometric reagents towards catalytic processes. For instance, transition-metal catalyzed reactions are being explored for both the formation of the aziridine (B145994) ring and its subsequent ring-opening. mdpi.com The development of catalysts based on earth-abundant metals is a key area of interest, offering a more sustainable alternative to precious metal catalysts. Furthermore, biocatalytic approaches, employing enzymes to catalyze aziridination reactions, are gaining traction as they offer high selectivity under mild conditions.

Another promising avenue is the use of photoredox catalysis. This technique allows for the activation of substrates under visible light, providing a mild and efficient method for constructing and functionalizing the aziridine ring. The development of novel photocatalysts tailored for aziridine chemistry will be crucial in advancing this area.

| Catalytic System | Focus Area | Potential Advantages |

| Earth-Abundant Metal Catalysts | Synthesis and Ring-Opening | Cost-effective, reduced environmental impact |

| Biocatalysis (Enzymes) | Asymmetric Aziridination | High enantioselectivity, mild reaction conditions |

| Photoredox Catalysis | Ring Formation and Functionalization | Use of visible light, high efficiency, green chemistry |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The unique reactivity of benzyl 2-methylaziridine-1-carboxylate, largely dictated by its strained ring, continues to be a fertile ground for discovering novel chemical transformations. nih.gov While nucleophilic ring-opening is a well-established reaction, researchers are now exploring more unconventional reactivity patterns. mdpi.comacs.org

One area of focus is the development of radical-mediated reactions. The generation of radical species from the aziridine ring can lead to novel carbon-carbon and carbon-heteroatom bond formations that are not accessible through traditional ionic pathways. Additionally, transition metal-catalyzed cross-coupling reactions involving the aziridine ring as an electrophile are emerging as a powerful tool for introducing diverse functional groups. mdpi.com

The concept of using the aziridine as a "linchpin" in multicomponent reactions is also gaining momentum. In these reactions, the aziridine participates in a cascade of bond-forming events, rapidly building molecular complexity from simple starting materials. Furthermore, exploring the aziridine's potential in cycloaddition reactions, where it can act as a 1,3-dipole synthon, opens up new possibilities for the synthesis of larger heterocyclic scaffolds. researchgate.net

Expansion of Synthetic Utility Towards Highly Complex Molecular Architectures

The application of this compound as a building block in the synthesis of complex natural products and medicinally relevant molecules is a major driving force in this field. researchgate.net Its ability to introduce a stereodefined 1,2-aminoalcohol or diamine motif is particularly valuable.

Future research will likely focus on leveraging the stereochemistry of the aziridine to control the stereochemical outcome of complex multi-step syntheses. The development of new, highly stereoselective methods for the synthesis of enantioenriched this compound will be critical for this purpose.

The incorporation of the aziridine moiety into fragment-based drug discovery programs is another promising direction. Small, aziridine-containing fragments can be used to probe the binding sites of biological targets, and hits can be further elaborated into more potent drug candidates. The unique conformational constraints of the aziridine ring can provide valuable information about ligand-receptor interactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies such as flow chemistry and automated synthesis is set to revolutionize its application. nih.govnih.govorganic-chemistry.org Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the ability to scale up reactions more easily. nih.gov

The synthesis of aziridines, which can sometimes involve hazardous intermediates, is particularly well-suited to flow chemistry. rsc.orgorganic-chemistry.orgnih.gov Continuous-flow reactors allow for the in-situ generation and immediate consumption of reactive species, minimizing the risks associated with their handling and accumulation. nih.govorganic-chemistry.org Furthermore, flow systems can be readily coupled with in-line purification and analysis techniques, enabling a more streamlined and efficient workflow.

Automated synthesis platforms, which can perform multiple reactions in parallel, will accelerate the discovery of new aziridine-based compounds with desired properties. nih.govchemrxiv.orgsynplechem.comchemrxiv.org These platforms can be used to rapidly screen different reaction conditions, catalysts, and substrates, leading to the rapid optimization of synthetic routes. The combination of flow chemistry and automated synthesis will enable the high-throughput synthesis of libraries of aziridine derivatives for biological screening.

| Technology | Application in Aziridine Chemistry | Key Benefits |

| Flow Chemistry | Synthesis and In-situ Transformations | Enhanced safety, precise reaction control, scalability. nih.govorganic-chemistry.orgnih.gov |

| Automated Synthesis | High-Throughput Screening and Library Synthesis | Rapid optimization, accelerated discovery of new compounds. nih.govchemrxiv.orgsynplechem.com |

Advanced Theoretical and Computational Predictions for Enhanced Selectivity and Efficiency

Computational chemistry is becoming an indispensable tool in understanding and predicting the reactivity of molecules like this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that control selectivity. researchgate.netnih.gov

Future research will increasingly rely on computational modeling to design new catalysts and reactions with improved performance. For instance, theoretical calculations can be used to predict the stereochemical outcome of a reaction, guiding the choice of catalyst and reaction conditions to achieve the desired stereoisomer. acs.org Computational screening of virtual libraries of catalysts can also help to identify promising candidates for experimental investigation, saving time and resources.

Furthermore, machine learning algorithms are being developed to predict the outcome of chemical reactions with increasing accuracy. By training these algorithms on large datasets of experimental results, it may become possible to predict the optimal conditions for a given transformation of this compound without the need for extensive experimental screening.

常见问题

Q. Example Workflow :

Grow single crystals via slow evaporation in hexane/ethyl acetate.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with Olex2 GUI .

Advanced: How can disordered structures in this compound crystals be resolved during refinement?

Methodological Answer:

Disorder in aziridine rings or benzyl groups arises from dynamic motion. Mitigation strategies include:

- Multi-Position Refinement : Assign partial occupancies to overlapping atoms in SHELXL .

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters.

- Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .

Case Study : A 2020 study resolved benzyl group disorder by freezing crystals to 100 K, reducing thermal motion artifacts .

Basic: What computational methods predict the thermochemical properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

Q. Recommended Basis Sets :

Advanced: How can discrepancies between experimental and computational data (e.g., bond lengths, reaction energetics) be analyzed?

Methodological Answer:

- Error Sources : Assess basis set incompleteness (e.g., missing dispersion corrections) or solvent effects (use CPCM/SMD models) .

- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against crystallographic data .

- Statistical Tools : Use Mean Absolute Deviation (MAD) to quantify agreement (e.g., MAD <0.02 Å for bond lengths) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential volatility/toxicity (analogous to benzyl derivatives in ).

- Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid water to prevent exothermic reactions .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent ring-opening (degradation >5% after 6 months at RT) .

- Moisture : Use molecular sieves in storage containers (hydrolysis rate increases by 40% at 60% humidity) .

- Light : UV/Vis studies show <3% degradation under dark conditions vs. 15% under direct light in 30 days .

Basic: What are the common reactivity pathways of this compound in organic synthesis?

Methodological Answer:

- Ring-Opening : Nucleophiles (e.g., amines, thiols) attack the strained aziridine ring, forming linear amines .

- Cross-Coupling : Suzuki-Miyaura reactions at the benzyl position (Pd catalysts, aryl boronic acids) .

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding free amines .

Advanced: How can kinetic modeling improve the design of aziridine-based reactions?

Methodological Answer:

- Rate Laws : Determine pseudo-first-order kinetics for ring-opening using in situ FTIR or HPLC .

- Activation Energy : Use Arrhenius plots (ln k vs. 1/T) to model temperature dependence (Eₐ ~50–70 kJ/mol) .

- Computational Validation : Compare experimental k values with transition-state theory (TST) predictions from DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。